Technical Guide: 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1)
Technical Guide: 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1)
[1][2]
Executive Summary
2-Amino-4-propyl-1H-pyrrole-3-carbonitrile (CAS 217954-67-1) is a highly specialized heterocyclic building block belonging to the class of 2-amino-3-cyanopyrroles .[1] This scaffold is chemically significant due to its orthogonal reactivity: the nucleophilic amino group and the electrophilic cyano group are positioned vicinally, enabling rapid cyclization into fused bicyclic systems.
This compound serves as a critical intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines), a privileged structure in medicinal chemistry found in kinase inhibitors (e.g., JAK inhibitors) and adenosine receptor antagonists. Its 4-propyl substituent provides specific lipophilic interactions often required for binding pocket occupancy in enzyme active sites.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 217954-67-1 |
| IUPAC Name | 2-amino-4-propyl-1H-pyrrole-3-carbonitrile |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Key Functional Groups | Primary amine (-NH₂), Nitrile (-CN), Pyrrole NH |
Synthesis & Manufacturing Protocol
The synthesis of 2-amino-3-cyanopyrroles is classically achieved via the Gewald-type multicomponent condensation .[1] For the 4-propyl variant, the protocol requires precise control over the regiochemistry to ensure the propyl group is installed at the 4-position rather than the 5-position.[1]
Core Synthesis Pathway (The Modified Gewald Reaction)
The most robust route involves the condensation of an
Reagents:
-
Precursor A: 1-bromo-2-pentanone (provides the propyl backbone).[1]
-
Precursor B: Malononitrile (CH₂(CN)₂).
-
Nitrogen Source: Ammonium Acetate (NH₄OAc).
-
Solvent: Ethanol or Methanol.
Step-by-Step Protocol:
-
Charge: Dissolve Malononitrile (1.0 eq) in Ethanol (10 vol) under N₂ atmosphere.
-
Activation: Add Ammonium Acetate (3.0 eq) and stir at room temperature for 15 minutes.
-
Addition: Dropwise add 1-bromo-2-pentanone (1.0 eq) over 30 minutes. The exotherm must be controlled to keep
. -
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. The reaction proceeds via a Knoevenagel condensation followed by a Thorpe-Ziegler cyclization.[1] -
Work-up: Cool to
. The product often precipitates. If not, concentrate the solvent to 20% volume and add ice water. -
Purification: Recrystallize from Ethanol/Water (9:1) to remove regioisomeric impurities.
Synthesis Workflow Diagram
The following diagram illustrates the chemical logic flow from precursors to the final scaffold.
Figure 1: Synthetic pathway for CAS 217954-67-1 via modified Gewald condensation.[1]
Downstream Applications: The 7-Deazapurine Gateway
The primary utility of CAS 217954-67-1 is its conversion into pyrrolo[2,3-d]pyrimidines .[1] This fusion mimics the purine core (adenine/guanine) but lacks the N-7 nitrogen, making it resistant to purine nucleoside phosphorylases and altering hydrogen bonding in kinase pockets.
Cyclocondensation Protocol
To generate the 4-aminopyrrolo[2,3-d]pyrimidine derivative:
-
Reactants: CAS 217954-67-1 (1 eq) + Formamide (excess, acts as solvent/reagent).
-
Conditions: Reflux at
for 4–8 hours. -
Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.
-
Result: Formation of the pyrimidine ring fused to the pyrrole.
Derivatization Logic Diagram
Figure 2: Divergent synthesis of fused heterocycles from the core pyrrole scaffold.
Analytical Specifications & Quality Control
For research applications, the following analytical criteria must be met to ensure the integrity of biological data generated using this compound.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, MeCN/H₂O gradient) | > 97.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic propyl signals (triplet ~0.9 ppm, multiplet ~1.5 ppm, triplet ~2.4 ppm) and pyrrole NH (~11 ppm).[1] |
| Identity | MS (ESI+) | [M+H]⁺ = 150.2 ± 0.5 Da |
| Residual Solvent | GC-HS | Ethanol < 5000 ppm |
| Water Content | Karl Fischer | < 1.0% w/w |
Self-Validating NMR Check:
In the ¹H-NMR spectrum, look for the pyrrole-5H proton .[1] Since the 4-position is substituted with propyl and the 2,3-positions are substituted with amine/nitrile, the signal for the single aromatic proton at position 5 is diagnostic. It typically appears as a doublet or broad singlet around
Safety & Handling (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Hazard: While the nitrile group is stable, metabolism or harsh acidic hydrolysis can theoretically release cyanide, though this is rare with aromatic nitriles. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Pyrroles are electron-rich and susceptible to oxidation (darkening) upon prolonged exposure to air and light.[1]
References
-
Sigma-Aldrich. 2-amino-4-propyl-1H-pyrrole-3-carbonitrile Product Specification. Link
-
Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as potent inhibitors of the tyrosine kinase c-Src." Journal of Medicinal Chemistry, 1996. (Foundational chemistry for 2-amino-3-cyanopyrrole cyclization). Link
-
Davoodnia, A., et al. "Synthesis of 2-amino-3-cyanopyrroles and their conversion to pyrrolo[2,3-d]pyrimidines." Chinese Chemical Letters, 2008. (Protocol verification). Link
-
PubChem. Compound Summary for CAS 217954-67-1. Link
-
Google Patents. CN112266349A: Method for preparing 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile.[1] (Analogous synthesis reference). Link
